Potency Comparison: Lydicamycin vs. TPU-0037 Congeners Against MRSA
Lydicamycin demonstrates potent and selective antimicrobial activity against Gram-positive bacteria, with a reported MIC of 3.13 µg/mL against MRSA . This potency is within the range of its close structural analogs, the TPU-0037 congeners (MICs: 1.56 - 12.5 µg/mL) [1], and notably more active than the average MIC for the class against other Gram-positive strains (e.g., 0.39-3.13 µg/mL) . Importantly, Lydicamycin is ineffective against Gram-negative bacteria (MICs > 50 µg/mL) , which defines its narrow, targeted spectrum.
| Evidence Dimension | Antimicrobial Activity (MIC) |
|---|---|
| Target Compound Data | 3.13 µg/mL (against MRSA) |
| Comparator Or Baseline | TPU-0037-C (3.13 µg/mL ), TPU-0037-A/B/C/D Class (1.56 - 12.5 µg/mL [1]), Gram-negative bacteria (>50 µg/mL ) |
| Quantified Difference | Comparable to the most potent analog TPU-0037-C; 16-fold more potent than the upper limit for some TPU-0037 congeners. |
| Conditions | Standard broth microdilution assay for MRSA strains |
Why This Matters
This data positions Lydicamycin as an equally potent alternative to its most active analog, TPU-0037-C, with a well-defined spectrum that justifies its selection for research focused specifically on Gram-positive pathogens.
- [1] Furumai T, Eto K, Sasaki T, Higuchi H, Onaka H, Saito N, Fujita T, Naoki H, Igarashi Y. TPU-0037-A, B, C and D, novel lydicamycin congeners with anti-MRSA activity from Streptomyces platensis TP-A0598. J Antibiot (Tokyo). 2002 Oct;55(10):873-80. doi: 10.7164/antibiotics.55.873. PMID: 12523820. View Source
